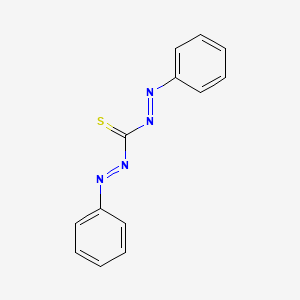

1,3-Bis(phenylimino)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Bis(phenylimino)thiourea is an organic compound that is part of American Elements’ comprehensive catalog of life science products . It has the chemical formula C13H10N4S and a molecular weight of 254.32 . It appears as a powder and is stored at room temperature .

Synthesis Analysis

Thioureas and their derivatives, which include 1,3-Bis(phenylimino)thiourea, are organosulfur compounds synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of 1,3-Bis(phenylimino)thiourea can be represented by the SMILES notation: C1=CC=C(C=C1)N=NC(=S)N=NC2=CC=CC=C2 . This notation provides a way to describe the structure of chemical molecules using short ASCII strings.

Chemical Reactions Analysis

Thiourea derivatives, including 1,3-Bis(phenylimino)thiourea, have been found to have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are known to participate in various chemical reactions, particularly those involving hydrogen bonding .

Physical And Chemical Properties Analysis

1,3-Bis(phenylimino)thiourea is a powder that is stored at room temperature . Its chemical formula is C13H10N4S and it has a molecular weight of 254.32 .

Wissenschaftliche Forschungsanwendungen

- 1,3-Bis(phenylimino)thiourea exhibits antibacterial activity against various pathogens. Researchers have investigated its potential as an antimicrobial agent, particularly in combating drug-resistant bacteria .

- Studies suggest that 1,3-Bis(phenylimino)thiourea may inhibit cancer cell growth. Its mechanism involves interfering with cell division and inducing apoptosis (programmed cell death) in cancer cells .

- Alzheimer’s disease involves neurodegeneration. Some investigations indicate that 1,3-Bis(phenylimino)thiourea might protect neurons and mitigate Alzheimer’s-related cognitive decline .

- Tuberculosis remains a global health challenge. Preliminary studies suggest that this compound could be a valuable addition to antitubercular therapies .

- Malaria is caused by Plasmodium parasites. Researchers have explored the potential of 1,3-Bis(phenylimino)thiourea as an antimalarial agent, aiming to enhance existing treatments .

- Beyond its biological effects, this compound serves as an intermediate in organic synthesis reactions. Its versatility makes it valuable in creating various chemical compounds .

Antibacterial Properties

Anticancer Potential

Anti-Alzheimer’s Properties

Antitubercular Effects

Antimalarial Activity

Organic Synthesis Applications

Wirkmechanismus

Target of Action

The primary target of 1,3-Bis(phenylimino)thiourea is the microtubule network within cells . Microtubules are essential cytoskeletal components with a central role in mitosis, making them particularly useful as a target for cancer chemotherapy .

Mode of Action

1,3-Bis(phenylimino)thiourea interacts with its targets by inhibiting the polymerization of tubulin, a protein that makes up microtubules . This interference with microtubule function leads to mitotic arrest in prometaphase, a stage of cell division . This arrest is accompanied by major spindle abnormalities and a dissociation of cyclin B1 levels from the apparent mitotic stage .

Biochemical Pathways

The compound’s action affects the mitotic process, specifically the prometaphase stage of cell division . By inhibiting tubulin polymerization, 1,3-Bis(phenylimino)thiourea disrupts the formation of the mitotic spindle, an essential component for chromosome segregation . This disruption leads to cell cycle arrest and ultimately, cell death .

Pharmacokinetics

It has also demonstrated a relatively specific antitumor effect, arresting the growth of glioblastoma multiforme xenografts in nude mice at doses that were well-tolerated .

Result of Action

The molecular and cellular effects of 1,3-Bis(phenylimino)thiourea’s action include the induction of apoptosis, or programmed cell death . This is preceded by mitotic arrest in prometaphase, leading to major spindle abnormalities . Importantly, the compound has been shown to overcome drug resistance due to β-tubulin mutation and P-glycoprotein overexpression .

Action Environment

It’s worth noting that the compound was synthesized and tested under controlled laboratory conditions

Zukünftige Richtungen

Exploring covalent organic frameworks with new linkages, such as those involving thiourea, is regarded as an efficient method to modulate the corresponding properties . This approach is essential to the progress of this field . In fact, condensation of 1,3,5-triformylphloroglucinol with 1,1′-(1,4-phenylene)bis(thiourea), 1,1′-(2,5-dimethyl-1,4-phenylene)bis(thiourea) or 1,1′-(3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(thiourea) were applied to construct covalent organic frameworks (COFs) with thiourea linkages for the first time .

Eigenschaften

IUPAC Name |

1,3-bis(phenylimino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJXGGNBNZFXMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC(=S)N=NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-(2-fluorobenzyl)-1,1-dioxido-1,2,5-thiadiazolidin-2-yl]acetyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2963301.png)

![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2963302.png)

![N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2963304.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2963306.png)

![5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2963308.png)

![2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2963319.png)

![4-chloro-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2963320.png)